Direct Head-to-Head Potency against T. cruzi Amastigotes vs. Nifurtimox Standard
The amide derived from 2-aminopicoline and stearic acid, N-(5-methylpyridin-2-yl)octadecanamide, was reported to be as potent as the frontline clinical drug nifurtimox in inhibiting the intracellular amastigote form of T. cruzi, the clinically relevant life stage of the parasite [1]. This establishes the compound as a direct, activity-matched comparator to the existing standard of care.
| Evidence Dimension | Antiproliferative activity against T. cruzi amastigotes |
|---|---|
| Target Compound Data | Equipotent to nifurtimox |
| Comparator Or Baseline | Nifurtimox (frontline drug for Chagas disease) |
| Quantified Difference | Equivalent potency (no significant difference reported) |
| Conditions | Intracellular amastigote assay in T. cruzi-infected cells |
Why This Matters
Demonstrates the compound is a validated hit with efficacy on par with the current gold-standard treatment, directly supporting its selection for antiparasitic drug discovery programs.
- [1] García, F.F.; Musikant, D.; Escalona, J.L.; Edreira, M.M.; García Liñares, G. Lipase-Catalyzed Synthesis and Biological Evaluation of N-Picolineamides as Trypanosoma cruzi Antiproliferative Agents. ACS Med. Chem. Lett. 2023, 14, 59–65. View Source
